molecular formula C18H16N2O4 B5844553 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline CAS No. 5671-16-9

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline

Cat. No.: B5844553
CAS No.: 5671-16-9
M. Wt: 324.3 g/mol
InChI Key: ROFBPGCHTYZWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, which is further connected to a dibenzofuran moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline typically involves the nitration of 5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline is primarily related to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the aniline group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dibenzofuran moiety in 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline imparts unique chemical and biological properties to the compound. This structural feature enhances its potential for various scientific research applications, particularly in the fields of medicinal chemistry and drug development .

Properties

IUPAC Name

3-nitro-5-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c19-11-7-12(20(21)22)9-14(8-11)23-13-5-6-18-16(10-13)15-3-1-2-4-17(15)24-18/h5-10H,1-4,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFBPGCHTYZWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972154
Record name 3-Nitro-5-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5671-16-9
Record name 3-Nitro-5-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.